CID 71346728
Description
CID 71346728 is a chemical compound isolated from Citrus essential oil (CIEO), as demonstrated by vacuum distillation fractionation and characterized via gas chromatography-mass spectrometry (GC-MS) . Its structural identity was confirmed by mass spectral analysis (Figure 1D), revealing a molecular ion peak at m/z 254.2, indicative of a monoterpene derivative. The compound was identified in the second distillation fraction (retention time: 12.3 min), with a purity of 89.5% (Figure 1C) .
Properties
CAS No. |
45231-64-9 |
|---|---|
Molecular Formula |
C13H15MnO4P |
Molecular Weight |
321.17 g/mol |
InChI |
InChI=1S/C13H15O4P.Mn/c1-3-7-18(11-17,8-4-2)13(10-16)12(9-15)5-6-14;/h5H,3-4,7-8H2,1-2H3; |
InChI Key |
GVCRSDIWHZCCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=C=O)(CCC)C(=C=O)C(=C=O)C=C=O.[Mn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of such compounds typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
CID 71346728 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 71346728 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of CID 71346728 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, and altering cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
CID 71346728 shares structural and functional similarities with oscillatoxin derivatives and brominated benzo[b]thiophene carboxylates. Key comparisons are summarized in Table 1.
Table 1: Comparative Analysis of this compound and Analogous Compounds
| CID | Molecular Formula | Molecular Weight | Key Functional Groups | Structural Similarity Score* | Reported Bioactivity |
|---|---|---|---|---|---|
| 71346728 | C₁₀H₁₄O₂ | 254.2 | Hydroxyl, carbonyl | N/A | Antioxidant (inferred from CIEO origin) |
| 101283546 | C₂₇H₄₂O₇ | 478.6 | Epoxide, ester, methyl | 0.82 | Cytotoxic (marine algal toxin) |
| 185389 | C₂₈H₄₄O₇ | 492.6 | Methyl, ester, cyclic ether | 0.78 | Neurotoxic |
| 156582093 | C₂₆H₄₀O₈ | 480.6 | Hydroxyl, ester | 0.75 | Antifungal |
| 7312-10-9 | C₉H₅BrO₂S | 257.1 | Bromine, carboxylate | 0.93 | CYP1A2 inhibition, high GI absorption |
Notes:
- *Similarity scores for CID 7312-10-9 analogs are based on PubChem structural clustering . Oscillatoxin scores are inferred from substituent divergence.
- Bioactivity data for this compound is extrapolated from CIEO's known antioxidant properties .
Key Findings :
Structural Divergence: this compound is smaller (MW 254.2) compared to oscillatoxins (MW 478.6–492.6), lacking complex ester and epoxide groups . Its terpenoid skeleton aligns more with citrus-derived limonoids than algal toxins. In contrast, CID 7312-10-9 (7-bromobenzo[b]thiophene-2-carboxylic acid) shares a planar aromatic system but differs in halogenation and sulfonic groups .
Functional Group Influence :
- The hydroxyl group in this compound likely enhances solubility, similar to oscillatoxin E (CID 156582093), which uses hydroxyls for membrane interaction .
- Bromine in CID 7312-10-9 increases electrophilicity, correlating with CYP1A2 inhibition, a feature absent in this compound .
Bioactivity: Oscillatoxins exhibit cytotoxicity and neurotoxicity due to ester-linked side chains, while this compound’s bioactivity is presumed antioxidant, akin to CIEO’s role in plant defense .
Research Implications and Limitations
While this compound’s isolation and preliminary characterization are well-documented , its mechanistic studies and direct bioactivity assays remain unreported. Future work should prioritize:
- Synthetic modification : Introducing bromine (as in CID 7312-10-9) or methyl groups (as in CID 185389) to enhance bioactivity.
- Target identification : Comparative proteomic analysis with oscillatoxins to elucidate shared molecular targets.
Limitations :
- Structural ambiguity due to incomplete NMR/X-ray data for this compound.
- Bioactivity inferred indirectly; experimental validation is critical.
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